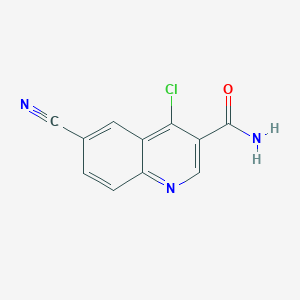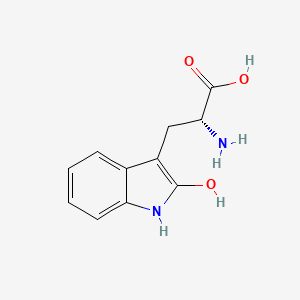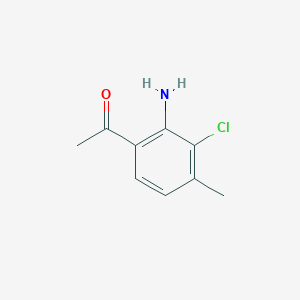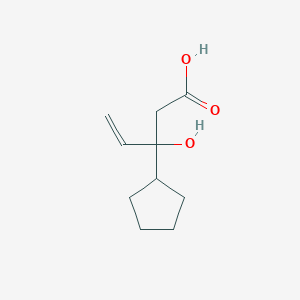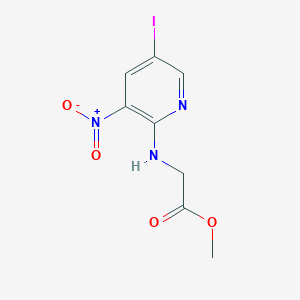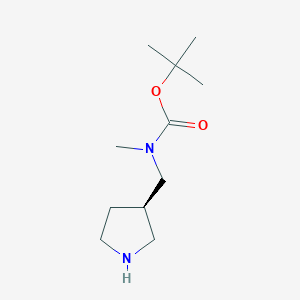
(R)-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate
Descripción general
Descripción
“®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a carbamate group, which is an organic compound derived from carbamic acid .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through the N-heterocyclization of primary amines with diols . Carbamates can be synthesized by carbamoylation, a process that involves the reaction of carbonylimidazolide in water with a nucleophile .
Molecular Structure Analysis
The molecular structure of “®-tert-butyl methyl(pyrrolidin-3-ylmethyl)carbamate” consists of a pyrrolidine ring, a carbamate group, and a tert-butyl group . The exact molecular structure would require further analysis.
Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For instance, they can participate in C(sp3)-H alkylation and arylation of amides and thioethers employing simple aryl or alkyl halides . Carbamates, on the other hand, can be formed in situ and subsequently reacted with substituted phenols .
Aplicaciones Científicas De Investigación
1. Lithiation and Substitution in Synthesis
- Lithiation of Pyridine Derivatives : Lithiation of N-(pyridin-3-ylmethyl)pivalamide and related carbamates, including tert-butyl N-(pyridin-3-ylmethyl)carbamate, is used to create substituted derivatives. This process is vital for synthesizing complex organic molecules (Smith et al., 2013).
2. Structural Analysis and Synthesis
- Analysis of Pyrrolidin-2-one : The structural analysis of tert-butyl carbamates, such as the study of 5-benzyl-4-hydroxy-3-pyrrolidin-2-one, helps in understanding their chemical properties and potential applications (Weber et al., 1995).
3. Drug Intermediates
- Synthesis of Drug Intermediates : An efficient process has been developed for synthesizing important drug intermediates like tert-butyl pyrrolidin-3-ylmethylcarbamate. This process is noted for its simplicity, cost efficiency, and environmental friendliness (Geng Min, 2010).
4. Development of Polyheterocyclic Compounds
- Formation of Polyheterocyclic Compounds : Studies have demonstrated the use of methyl N-carbamates in reactions to form complex polyheterocyclic compounds. Such compounds have a variety of applications, particularly in pharmaceutical research (Velikorodov et al., 2019).
5. Hydrogen Bond Studies
- Hydrogen Bonding Analysis : Crystals of tert-butyl carbamates have been used to study hydrogen bonds between acidic protons and carbonyl oxygen atoms. Understanding these interactions is crucial for designing new molecules with desired properties (Baillargeon et al., 2014).
6. Asymmetric Synthesis and Molecular Docking
- Antithrombin Activity : Enantiomerically pure pyrrolidine derivatives synthesized from tert-butyl carbamates have potential antithrombin activity. Their synthesis and the study of their molecular docking have significant implications in medicinal chemistry (Ayan et al., 2013).
Safety and Hazards
Propiedades
IUPAC Name |
tert-butyl N-methyl-N-[[(3R)-pyrrolidin-3-yl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)8-9-5-6-12-7-9/h9,12H,5-8H2,1-4H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTZUPNLSITARI-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)C[C@@H]1CCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10680478 | |
| Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1064051-97-3 | |
| Record name | tert-Butyl methyl{[(3R)-pyrrolidin-3-yl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10680478 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


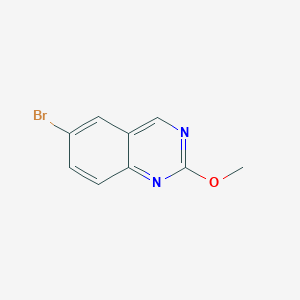
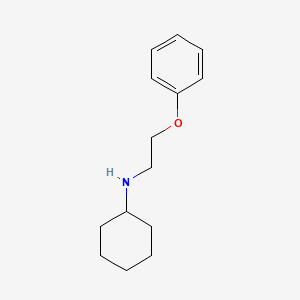
![7-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde](/img/structure/B1504080.png)
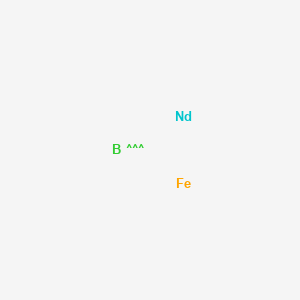
![[(2R)-2,3-Bis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,16-hentriacontadeuteriohexadecanoyloxy)propyl] [1,1,2,2-tetradeuterio-2-[tris(trideuteriomethyl)azaniumyl]ethyl] phosphate](/img/structure/B1504084.png)
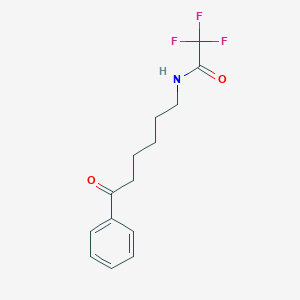
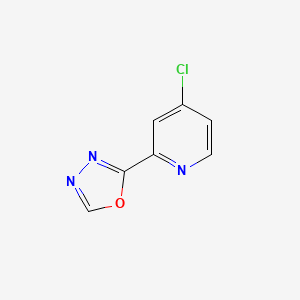
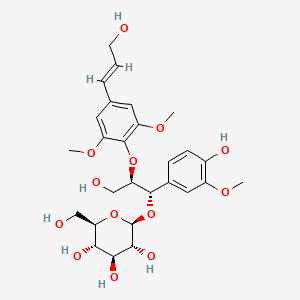
![9-bromo-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one](/img/structure/B1504092.png)
